molecular formula C27H40O3 B13432422 (25R)-Spirost-5-en-3-one CAS No. 20817-62-3

(25R)-Spirost-5-en-3-one

Cat. No.: B13432422
CAS No.: 20817-62-3
M. Wt: 412.6 g/mol
InChI Key: ZQHLKKFDMULTFL-CLGLNXEMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(25R)-Spirost-5-en-3-one can be synthesized through various methods, including the acid hydrolysis of pennogenin glycosides. One optimized method involves hydrolysis with 1 N sulfuric acid in 96% ethanol at 100°C for 3 hours, yielding a high purity product . Another method involves the extraction of the compound from plant materials, followed by crystallization or purification techniques to obtain high purity this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, such as Dioscorea species. The plant material is processed and pulverized, and the compound is extracted using solvent extraction methods. The extracted compound is then purified through crystallization or other purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(25R)-Spirost-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other steroidal compounds.

    Substitution: The compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for hydrolysis, ethanol as a solvent, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various steroidal derivatives, which can have different biological activities and applications .

Properties

CAS No.

20817-62-3

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,20-24H,6-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

ZQHLKKFDMULTFL-CLGLNXEMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(=O)C6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(=O)C6)C)C)C)OC1

Origin of Product

United States

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